molecular formula C22H22N4O3S B10921585 N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921585
M. Wt: 422.5 g/mol
InChI Key: ARHNUBSASAONQN-UHFFFAOYSA-N
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Description

N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core, a thiophene ring, and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(2-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiophene ring and the methoxyphenoxyethyl side chain. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene ring via substitution reactions.

    Etherification: Attachment of the methoxyphenoxyethyl side chain through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazolo[3,4-b]pyridine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Material Science: Utilization in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry: Application as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N4-[2-(2-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.

    Pyrazolo[3,4-b]pyridine Derivatives: Other compounds with the pyrazolo[3,4-b]pyridine core, which may exhibit similar biological activities.

Uniqueness

N~4~-[2-(2-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its methoxyphenoxyethyl side chain and the specific arrangement of functional groups make it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-14-20-15(13-16(19-9-6-12-30-19)24-21(20)26(2)25-14)22(27)23-10-11-29-18-8-5-4-7-17(18)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)

InChI Key

ARHNUBSASAONQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCOC4=CC=CC=C4OC)C

Origin of Product

United States

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